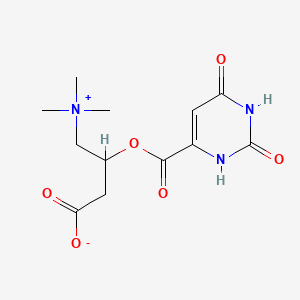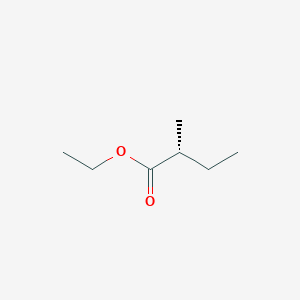
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
None-Activated Amine-Reactive Fluorescent probe which can be conjugated to biomolecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has been synthesized and analyzed for its structural properties. X-ray crystallography and NMR spectroscopy have been employed to determine the molecular structure of its derivatives (Barili, Valenti, Artali, Bombieri, & Da re, 2001).
Fluorescence Properties : Derivatives of this compound, such as 7-hydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid, have been synthesized and characterized for their fluorescence properties. They show excellent fluorescence in ethanol solution and solid state, indicating potential applications in molecular imaging and detection (Shi, Liang, & Zhang, 2017).
Antimicrobial Activity : Compounds derived from this compound, like 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde and its derivatives, have been screened for antimicrobial activity. They exhibited remarkable activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Antibacterial Activity : Several compounds synthesized from 4-amino7-chloro-2-oxo-2H-chromen-3-carbaldehyde, related to this compound, demonstrated significant antibacterial activity. These compounds were tested against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Vaso, 2017).
Halogen–Dipole Interactions and Hydrogen Bonding : The interaction of halogens like chlorine in the compound with other molecular structures has been studied. The influence of these interactions on molecular structure and hydrogen bonding has been analyzed (Santos‐Contreras et al., 2009).
Synthesis of Novel Derivatives : New derivatives of this compound have been synthesized, showcasing the versatility of this compound in creating various pharmacologically active molecules (Wang et al., 2014).
Anticorrosive Properties : Derivatives of this compound have been studied for their potential in inhibiting corrosion, especially in metals like mild steel (Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014).
Wirkmechanismus
Target of Action
Coumarins, the class of compounds to which it belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Coumarins are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Coumarins have been found to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitory activities .
Pharmacokinetics
Coumarins are generally known for their high absorption .
Result of Action
Coumarins have been tested for a variety of biological properties, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitory activities .
Eigenschaften
IUPAC Name |
6-chloro-7-hydroxy-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIDEHHOQNJOIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1Cl)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



